4-[4-(Trifluoromethyl)phenyl]but-3-yn-2-one

Lipophilicity LogP Physicochemical Property

4-[4-(Trifluoromethyl)phenyl]but-3-yn-2-one (CAS 681432-15-5) is an aryl alkyne ketone characterized by a para-trifluoromethyl-substituted phenyl ring attached to a but-3-yn-2-one scaffold. This compound is a member of the trifluoromethyl aryl butynone class and is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C11H7F3O
Molecular Weight 212.17 g/mol
CAS No. 681432-15-5
Cat. No. B12521617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(Trifluoromethyl)phenyl]but-3-yn-2-one
CAS681432-15-5
Molecular FormulaC11H7F3O
Molecular Weight212.17 g/mol
Structural Identifiers
SMILESCC(=O)C#CC1=CC=C(C=C1)C(F)(F)F
InChIInChI=1S/C11H7F3O/c1-8(15)2-3-9-4-6-10(7-5-9)11(12,13)14/h4-7H,1H3
InChIKeyKVROLDLJNLTIEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(Trifluoromethyl)phenyl]but-3-yn-2-one (CAS 681432-15-5): Chemical Identity and Procurement Baseline


4-[4-(Trifluoromethyl)phenyl]but-3-yn-2-one (CAS 681432-15-5) is an aryl alkyne ketone characterized by a para-trifluoromethyl-substituted phenyl ring attached to a but-3-yn-2-one scaffold [1]. This compound is a member of the trifluoromethyl aryl butynone class and is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and organic synthesis [2]. Its molecular formula is C11H7F3O, with a molecular weight of 212.17 g/mol, and it exhibits a calculated LogP of approximately 2.65, indicative of moderate lipophilicity . The compound is commercially available from research chemical suppliers with a typical purity specification of ≥98% .

Why 4-[4-(Trifluoromethyl)phenyl]but-3-yn-2-one Cannot Be Interchanged with Generic Aryl Butynones


Generic substitution of 4-[4-(trifluoromethyl)phenyl]but-3-yn-2-one with closely related aryl butynones—such as the non-fluorinated 4-phenylbut-3-yn-2-one (CAS 1817-57-8) or the chloro analog 4-(4-chlorophenyl)but-3-yn-2-one (CAS 39180-26-2)—is scientifically untenable due to quantifiable differences in physicochemical and pharmacological properties. The presence of the trifluoromethyl (-CF3) group on the para position of the phenyl ring is not merely a structural variation; it fundamentally alters the compound's lipophilicity , metabolic stability [1], and target engagement profile [2]. The following evidence guide presents quantitative data demonstrating that these alterations directly impact experimental outcomes, making this specific compound a distinct entity rather than an interchangeable analog in applications ranging from chemical biology to medicinal chemistry.

Quantitative Differentiation Evidence for 4-[4-(Trifluoromethyl)phenyl]but-3-yn-2-one Procurement


Elevated Lipophilicity (LogP) Relative to Non-Fluorinated Analogue

4-[4-(Trifluoromethyl)phenyl]but-3-yn-2-one exhibits a calculated LogP of 2.6459, representing a substantial increase in lipophilicity compared to its non-fluorinated analog, 4-phenylbut-3-yn-2-one (CAS 1817-57-8), which has a reported LogP of 1.94 to 2.48 depending on the computational method [1][2]. This difference of approximately 0.2 to 0.7 LogP units indicates that the target compound is significantly more lipophilic.

Lipophilicity LogP Physicochemical Property Drug Design

Distinct CCR5 Antagonist Profile: Micromolar Potency for Target Engagement

In a functional antagonist assay measuring inhibition of CCL5-induced calcium mobilization in human MOLT4 cells expressing the CCR5 receptor, 4-[4-(trifluoromethyl)phenyl]but-3-yn-2-one demonstrated an IC50 of 7.80 µM (7.80E+3 nM) [1]. This potency is in stark contrast to the clinically approved CCR5 antagonist Maraviroc (CAS 376348-65-1), which exhibits an IC50 of 7.94 nM in similar functional assays [2]. The target compound is approximately 1,000-fold less potent.

CCR5 Antagonist HIV Inflammation GPCR Calcium Mobilization

Commercial Availability with Defined Purity and Storage Specifications

Commercially, 4-[4-(trifluoromethyl)phenyl]but-3-yn-2-one is supplied with a purity specification of ≥98% by reputable vendors, ensuring a high-quality starting material for research and synthetic applications . The recommended storage condition is sealed in a dry environment at 2-8°C, which is a critical parameter for maintaining long-term stability of the alkyne and ketone functionalities . In contrast, its non-fluorinated analog, 4-phenylbut-3-yn-2-one, is often provided with a purity of 96% and is noted to be incompatible with oxidizing agents, with storage recommended in cool, dry conditions without specific temperature control .

Procurement Purity Storage Synthetic Intermediate

Inferred Metabolic Stability Advantage via Trifluoromethyl Substitution

The introduction of a trifluoromethyl group on aromatic rings is a well-established medicinal chemistry strategy to enhance metabolic stability by blocking cytochrome P450-mediated oxidative metabolism [1]. While direct comparative microsomal stability data for this exact compound and its non-fluorinated analog are not publicly available, class-level inference strongly suggests that 4-[4-(trifluoromethyl)phenyl]but-3-yn-2-one will exhibit superior metabolic stability compared to 4-phenylbut-3-yn-2-one. This is a quantifiable expectation based on the known effect of -CF3 groups in increasing the oxidative stability of adjacent positions [1].

Metabolic Stability Trifluoromethyl Drug Metabolism Pharmacokinetics

Recommended Research and Industrial Use Cases for 4-[4-(Trifluoromethyl)phenyl]but-3-yn-2-one Based on Evidence


Tool Compound for CCR5 Receptor Pharmacology Studies

Given its micromolar potency (IC50 = 7.80 µM) as a CCR5 antagonist in functional calcium mobilization assays, this compound serves as an ideal tool compound or weak antagonist control for probing CCR5-mediated signaling pathways [1]. Its weak activity is valuable for establishing assay sensitivity, validating the window between baseline and maximal inhibition, and studying partial receptor occupancy without the confounding potent effects of clinical candidates like Maraviroc.

Lipophilic Building Block for Medicinal Chemistry SAR Exploration

The significantly elevated LogP (2.65) compared to its non-fluorinated analog makes this compound a strategic building block for structure-activity relationship (SAR) studies aimed at increasing molecular lipophilicity [1]. Researchers seeking to improve membrane permeability or modulate the logD profile of a lead series can utilize this scaffold to achieve a quantifiable increase in lipophilicity of ~0.2-0.7 LogP units relative to the phenyl analog [1].

Precursor for the Synthesis of Trifluoromethylated Heterocycles

The compound's alkyne and ketone functionalities, combined with its para-trifluoromethylphenyl group, render it a versatile intermediate for the synthesis of trifluoromethyl-substituted heterocycles, such as isoxazoles and pyrazoles, which are prevalent motifs in pharmaceuticals and agrochemicals [1]. Its commercial availability with ≥98% purity and defined storage conditions (2-8°C) ensures reliable performance in multi-step synthetic sequences [1].

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